2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide
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Overview
Description
2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide has been studied for its potential applications in various scientific fields. One of its notable applications is in the field of cancer research, where it has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the compound binds to metal ions, leading to changes in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have potential applications as a fluorescent probe for the detection of metal ions in biological systems. However, the compound's effects on biochemical and physiological systems are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound has shown promising anti-cancer activity, making it a potential candidate for cancer therapy. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on biochemical and physiological systems. The compound's potential applications in cancer therapy and as a fluorescent probe for metal ions also warrant further investigation. Finally, the development of more water-soluble derivatives of the compound could help overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-1-naphthylacrylamide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1-naphthylacetonitrile in the presence of a base catalyst. The resulting product is then subjected to an acid-catalyzed reaction with acryloyl chloride to yield the final compound.
properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-26-20-10-9-14(12-19(20)24)11-16(13-22)21(25)23-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,24H,1H3,(H,23,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAUMCXELYPKY-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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